molecular formula C26H25ClN2 B2706050 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole CAS No. 306977-82-2

1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2706050
CAS No.: 306977-82-2
M. Wt: 400.95
InChI Key: IZIHJFWEDHMHPZ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The tert-butylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
  • The chlorostyryl group can be introduced through a Heck coupling reaction between a suitable styrene derivative and a halogenated benzimidazole intermediate.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Catalysts and reagents that are cost-effective and readily available.
  • Purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzimidazole Core:

    • Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
    • Example: o-phenylenediamine reacting with formic acid.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

  • Oxidation products may include benzimidazole N-oxides.
  • Reduction products may include amines.
  • Substitution reactions yield various substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.

    Styrylbenzimidazoles: Compounds with styryl groups attached to the benzimidazole core, such as 2-styrylbenzimidazole.

Uniqueness: 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of both tert-butylbenzyl and chlorostyryl groups may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2/c1-26(2,3)21-13-8-20(9-14-21)18-29-24-7-5-4-6-23(24)28-25(29)17-12-19-10-15-22(27)16-11-19/h4-17H,18H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIHJFWEDHMHPZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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